molecular formula C16H21FN2O6 B13706617 N,N-Di-Boc-3-fluoro-2-nitroaniline

N,N-Di-Boc-3-fluoro-2-nitroaniline

Cat. No.: B13706617
M. Wt: 356.35 g/mol
InChI Key: LENXSKSPBZVTQI-UHFFFAOYSA-N
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Description

N,N-Di-Boc-3-fluoro-2-nitroaniline is a chemical compound with the molecular formula C16H21FN2O6. It is also known by its IUPAC name, tert-butyl (tert-butoxycarbonyl) (3-fluoro-2-nitrophenyl)carbamate . This compound is a white to brown solid and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of N,N-Di-Boc-3-fluoro-2-nitroaniline typically involves the reaction of 3-fluoro-2-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N,N-Di-Boc-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Di-Boc-3-fluoro-2-nitroaniline is used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of N,N-Di-Boc-3-fluoro-2-nitroaniline involves its reactivity towards various chemical reagents. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The Boc protecting groups provide stability to the molecule during synthesis and can be selectively removed under acidic conditions .

Comparison with Similar Compounds

N,N-Di-Boc-3-fluoro-2-nitroaniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which provide distinct reactivity and applications in chemical synthesis.

Properties

Molecular Formula

C16H21FN2O6

Molecular Weight

356.35 g/mol

IUPAC Name

tert-butyl N-(3-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)11-9-7-8-10(17)12(11)19(22)23/h7-9H,1-6H3

InChI Key

LENXSKSPBZVTQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

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